molecular formula C6H9N3OS B131970 Methioprim CAS No. 588-36-3

Methioprim

Cat. No. B131970
Key on ui cas rn: 588-36-3
M. Wt: 171.22 g/mol
InChI Key: XLVOWGDFXAVSFE-UHFFFAOYSA-N
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Patent
US07053070B2

Procedure details

By substituting 1-(4-amino-2-methylsulfanyl-pyrimidin-5-yl)-ethanol (Example 34) for (4-amino-2-methylsulfanyl-pyrimidin-5-yl)-methanol in Example 3 and conducting the reaction at 80° C. in toluene, 3.74 g (72%) of the product as a solid is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
72%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([CH2:8][OH:9])=[CH:6][N:5]=[C:4]([S:10][CH3:11])[N:3]=1.[C:12]1(C)C=CC=CC=1>>[NH2:1][C:2]1[C:7]([C:8](=[O:9])[CH3:12])=[CH:6][N:5]=[C:4]([S:10][CH3:11])[N:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC(=NC=C1CO)SC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=NC=C1C(C)=O)SC
Measurements
Type Value Analysis
AMOUNT: MASS 3.74 g
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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